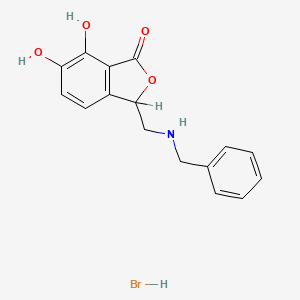
3-Benzylaminomethyl-6,7-dihydroxyphthalide hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzylaminomethyl-6,7-dihydroxyphthalide hydrobromide is a chemical compound with the molecular formula C16H15NO4·HBr. It is known for its unique structure, which includes a phthalide core substituted with benzylaminomethyl and dihydroxy groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylaminomethyl-6,7-dihydroxyphthalide hydrobromide typically involves the following steps:
Formation of the Phthalide Core: The phthalide core can be synthesized through the cyclization of o-hydroxybenzaldehyde derivatives.
Introduction of Benzylaminomethyl Group: The benzylaminomethyl group is introduced via a nucleophilic substitution reaction, where benzylamine reacts with a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Benzylaminomethyl-6,7-dihydroxyphthalide hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The benzylaminomethyl group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Benzylaminomethyl-6,7-dihydroxyphthalide hydrobromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Benzylaminomethyl-6,7-dihydroxyphthalide hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: Affecting intracellular signaling pathways, leading to changes in gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
3-Benzylaminomethyl-6,7-dihydroxyphthalide: Lacks the hydrobromide component.
6,7-Dihydroxyphthalide: Lacks the benzylaminomethyl group.
3-Benzylaminomethylphthalide: Lacks the hydroxyl groups.
Uniqueness
3-Benzylaminomethyl-6,7-dihydroxyphthalide hydrobromide is unique due to the presence of both benzylaminomethyl and dihydroxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
78219-09-7 |
|---|---|
Fórmula molecular |
C16H16BrNO4 |
Peso molecular |
366.21 g/mol |
Nombre IUPAC |
3-[(benzylamino)methyl]-6,7-dihydroxy-3H-2-benzofuran-1-one;hydrobromide |
InChI |
InChI=1S/C16H15NO4.BrH/c18-12-7-6-11-13(21-16(20)14(11)15(12)19)9-17-8-10-4-2-1-3-5-10;/h1-7,13,17-19H,8-9H2;1H |
Clave InChI |
SLTCOUTZZCCLEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNCC2C3=C(C(=C(C=C3)O)O)C(=O)O2.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


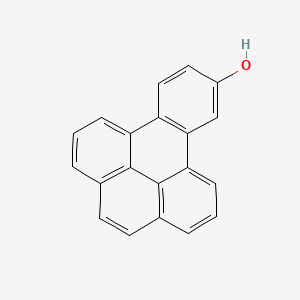
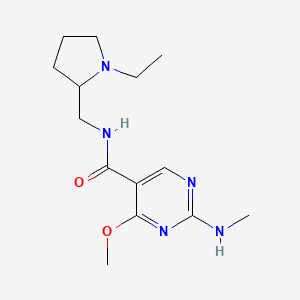
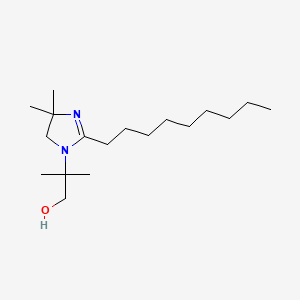
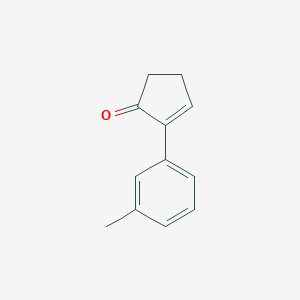
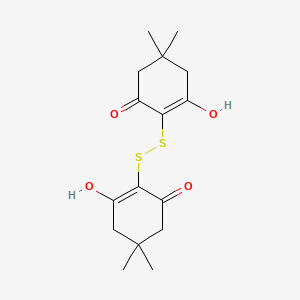
![Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane](/img/structure/B14452360.png)
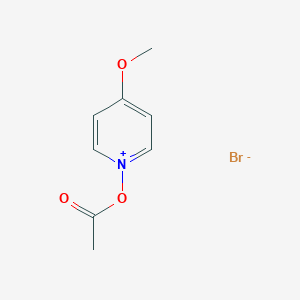
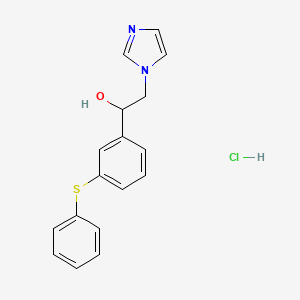
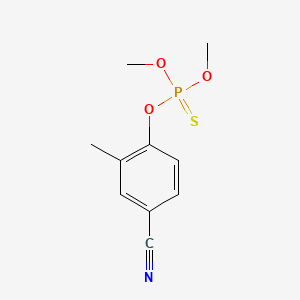
![Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl-](/img/structure/B14452380.png)
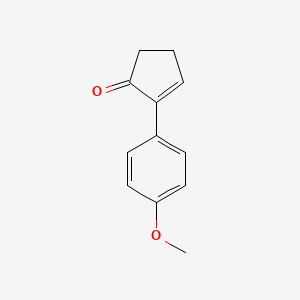
![11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide](/img/structure/B14452390.png)
![4,4'-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide)](/img/structure/B14452391.png)

